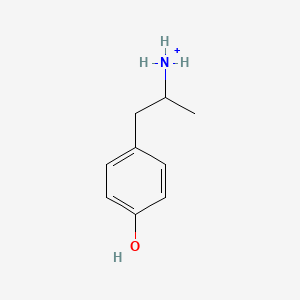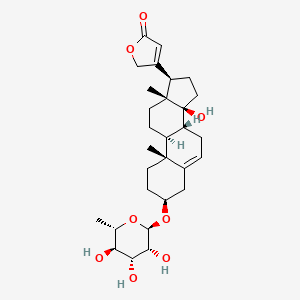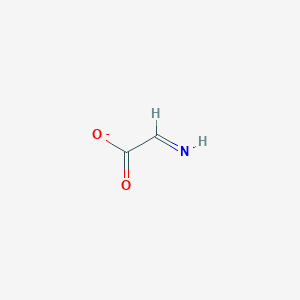
alpha-Methyltyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome . This compound is an indirectly acting sympathomimetic agent that causes the release of norepinephrine from adrenergic nerve terminals, resulting in pupil dilation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: alpha-Methyltyramine can be synthesized through several methods. One common route involves the hydroxylation of amphetamine. The process typically includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Acylation: Aniline is acylated to form acetanilide.
Bromination: Acetanilide is brominated to form p-bromoacetanilide.
Hydrolysis: p-Bromoacetanilide is hydrolyzed to form p-bromoaniline.
Amination: p-Bromoaniline undergoes amination to form p-bromoamphetamine.
Hydroxylation: p-Bromoamphetamine is hydroxylated to form hydroxyamphetamine.
Industrial Production Methods: Industrial production of hydroxyamphetamine involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: alpha-Methyltyramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated derivatives of hydroxyamphetamine.
Applications De Recherche Scientifique
alpha-Methyltyramine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sympathomimetic agents.
Biology: Employed in studies of neurotransmitter release and uptake mechanisms.
Medicine: Utilized in diagnostic procedures for eye conditions, particularly Horner’s syndrome.
Industry: Applied in the development of new pharmaceuticals and diagnostic agents
Mécanisme D'action
alpha-Methyltyramine exerts its effects by stimulating the release of norepinephrine from adrenergic nerve terminals. This leads to the activation of adrenergic receptors, resulting in pupil dilation (mydriasis). The compound acts as an indirect sympathomimetic agent, meaning it does not directly activate adrenergic receptors but instead increases the availability of norepinephrine .
Comparaison Avec Des Composés Similaires
Amphetamine: A central nervous system stimulant with a similar structure but lacks the hydroxyl group.
Methamphetamine: Similar to amphetamine but with an additional methyl group, leading to increased potency.
Ephedrine: A naturally occurring sympathomimetic amine with similar pharmacological effects but different chemical structure.
Phenylpropanolamine: Another sympathomimetic agent used as a decongestant
Uniqueness: alpha-Methyltyramine is unique due to its specific use in ophthalmology for diagnostic purposes. Its ability to cause pupil dilation without significant central nervous system stimulation makes it particularly valuable in medical diagnostics .
Propriétés
Formule moléculaire |
C9H14NO+ |
|---|---|
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)propan-2-ylazanium |
InChI |
InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/p+1 |
Clé InChI |
GIKNHHRFLCDOEU-UHFFFAOYSA-O |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)[NH3+] |
Synonymes |
Hydrobromide, Hydroxyamphetamine Hydroxyamfetamine Hydroxyamphetamin Hydroxyamphetamine Hydroxyamphetamine Hydrobromide Hydroxyphenylisopropylamine Methyltyramine Norpholedrin Oxyamphetamine p Hydroxyamphetamine p-Hydroxyamphetamine para Hydroxyamphetamine para-Hydroxyamphetamine Paredrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)

![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)


![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)





